molecular formula C3H2Cl2O2 B225899 (Z)-2,3-dichloroacrylic acid CAS No. 13167-36-7

(Z)-2,3-dichloroacrylic acid

Cat. No.: B225899
CAS No.: 13167-36-7
M. Wt: 140.95 g/mol
InChI Key: YQYHCJZVJNOGBP-UPHRSURJSA-N
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Description

(Z)-2,3-Dichloroacrylic acid is an organic compound characterized by the presence of two chlorine atoms attached to the carbon atoms in the acrylic acid structure. This compound is known for its unique geometric configuration, where the chlorine atoms are positioned on the same side of the double bond, denoted by the (Z) configuration. It is a derivative of acrylic acid and exhibits distinct chemical properties due to the presence of the chlorine substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-dichloroacrylic acid can be achieved through various methods. One common approach involves the chlorination of acrylic acid or its derivatives. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the product.

Industrial Production Methods: On an industrial scale, this compound can be produced through the chlorination of acrylic acid using continuous flow reactors. This method allows for better control over reaction parameters and ensures a consistent product quality. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-2,3-Dichloroacrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chlorinated carboxylic acids.

    Reduction: Reduction reactions can convert this compound to less chlorinated derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Chlorinated carboxylic acids.

    Reduction: Less chlorinated acrylic acids.

    Substitution: Various substituted acrylic acids depending on the nucleophile used.

Scientific Research Applications

(Z)-2,3-Dichloroacrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2,3-dichloroacrylic acid involves its interaction with various molecular targets. The presence of chlorine atoms enhances its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

    (E)-2,3-Dichloroacrylic Acid: The geometric isomer with chlorine atoms on opposite sides of the double bond.

    2-Chloroacrylic Acid: A related compound with only one chlorine atom.

    3-Chloroacrylic Acid: Another related compound with the chlorine atom at a different position.

Uniqueness: (Z)-2,3-Dichloroacrylic acid is unique due to its (Z) configuration, which imparts distinct chemical properties and reactivity compared to its isomers and other chlorinated acrylic acids. This configuration can influence its interactions with other molecules and its behavior in various chemical reactions.

Properties

IUPAC Name

(Z)-2,3-dichloroprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYHCJZVJNOGBP-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/C(=O)O)\Cl)\Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401023431
Record name (2Z)-2,3-Dichloro-2-propenoic acid
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Molecular Weight

140.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3533-68-4, 13167-36-7, 99165-89-6
Record name (2Z)-2,3-Dichloro-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3533-68-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,beta-Dichloroacrylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013167367
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099165896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acrylic acid,3-dichloro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2Z)-2,3-Dichloro-2-propenoic acid
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URL https://comptox.epa.gov/dashboard/DTXSID401023431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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